molecular formula C7H10N2OS B2380873 4-Acetylthiomorpholine-3-carbonitrile CAS No. 1849364-63-1

4-Acetylthiomorpholine-3-carbonitrile

Cat. No. B2380873
CAS RN: 1849364-63-1
M. Wt: 170.23
InChI Key: AIDWVBZVZROJIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 4-Acetylthiomorpholine-3-carbonitrile is 170.24 . The InChI code for this compound is 1S/C7H10N2OS/c1-6(10)9-2-3-11-5-7(9)4-8/h7H,2-3,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Derivatives and Structural Studies

4-Acetylthiomorpholine-3-carbonitrile is used in the synthesis of various chemical compounds. For instance, it's a precursor in the facile synthesis of tetrahydropyrimido quinoline derivatives, showcasing diverse reactivity towards different reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, and others. Some derivatives exhibit antimicrobial activity, indicating their potential in pharmaceutical applications (Elkholy & Morsy, 2006).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been computationally studied for their corrosion inhibition properties. These derivatives show promising results in protecting iron surfaces from corrosion, which is vital in industrial applications to prolong the life of metal components (Erdoğan et al., 2017).

Cancer Research

Compounds related to this compound, like 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1), have been used in cancer research. These compounds act as potent, dual inhibitors of proteins involved in cancer cell survival, such as B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). Structure-based design and structure-activity relationship studies of these compounds provide insights into developing new anticancer therapies (Zhang et al., 2011).

Optoelectronic and Nonlinear Properties

The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored through density functional theory (DFT). These studies are crucial for understanding and developing materials with specific electronic and optical properties, potentially useful in electronics and photonics (Irfan et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-acetylthiomorpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-6(10)9-2-3-11-5-7(9)4-8/h7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDWVBZVZROJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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